2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)-
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Overview
Description
2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . This compound is a derivative of pyrrolidinone, a five-membered lactam, and features a 3,4-dimethoxyphenyl group attached to the fourth position of the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- typically involves the reaction of 3,4-dimethoxybenzaldehyde with pyrrolidinone under specific conditions. One common method includes the use of ethanol as a solvent and sodium hydroxide as a base to facilitate the reaction . The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidone: A simpler analog without the 3,4-dimethoxyphenyl group, used in various industrial applications.
N-Methylpyrrolidone: A derivative with a methyl group on the nitrogen atom, widely used as a solvent in industrial processes.
Pyrrolidin-2-one: Another analog with different substituents, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in organic synthesis and its applicability in various scientific research fields .
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-10-4-3-8(5-11(10)16-2)9-6-12(14)13-7-9/h3-5,9H,6-7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRKFSJWVCILHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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